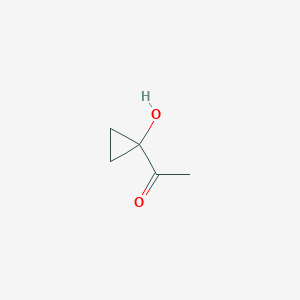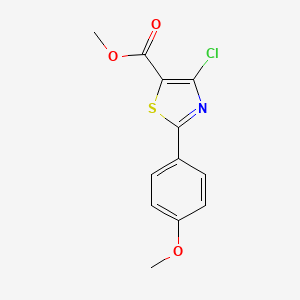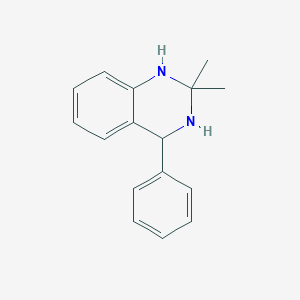
2,2-Dimethyl-4-phenyl-1,2,3,4-tetrahydroquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-4-phenyl-1,2,3,4-tetrahydroquinazoline is a heterocyclic compound that belongs to the class of tetrahydroquinazolines. This compound is characterized by its unique structure, which includes a quinazoline core with a phenyl group at the 4-position and two methyl groups at the 2-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-phenyl-1,2,3,4-tetrahydroquinazoline typically involves the Povarov reaction, which is a [4+2] cycloaddition reaction between an aniline derivative, an aldehyde, and an alkene. The reaction conditions often include the use of Lewis acids such as BF3·Et2O or AlCl3 to catalyze the cycloaddition process . The reaction is carried out under reflux conditions in solvents like toluene or dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-4-phenyl-1,2,3,4-tetrahydroquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert it to dihydroquinazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the phenyl ring or the quinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include KMnO4 and H2O2.
Reduction: Reducing agents such as NaBH4 or LiAlH4 are used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted quinazolines and dihydroquinazolines, which can exhibit different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-4-phenyl-1,2,3,4-tetrahydroquinazoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound is used in the development of new materials and as a precursor for various chemical syntheses
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-4-phenyl-1,2,3,4-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Similar in structure but lacks the phenyl group at the 4-position.
2-Phenyl-1,2,3,4-tetrahydroisoquinoline: Similar but with different substitution patterns.
Quinazoline: The parent compound without the tetrahydro and substituted groups.
Uniqueness
2,2-Dimethyl-4-phenyl-1,2,3,4-tetrahydroquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group and the two methyl groups at the 2-position enhances its stability and potential biological activity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
84571-51-7 |
|---|---|
Molekularformel |
C16H18N2 |
Molekulargewicht |
238.33 g/mol |
IUPAC-Name |
2,2-dimethyl-4-phenyl-3,4-dihydro-1H-quinazoline |
InChI |
InChI=1S/C16H18N2/c1-16(2)17-14-11-7-6-10-13(14)15(18-16)12-8-4-3-5-9-12/h3-11,15,17-18H,1-2H3 |
InChI-Schlüssel |
OCTCRMZQQJGLFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(NC(C2=CC=CC=C2N1)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




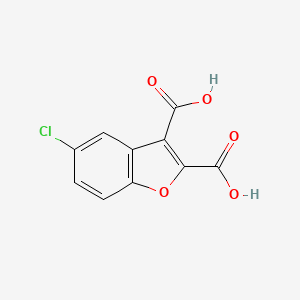

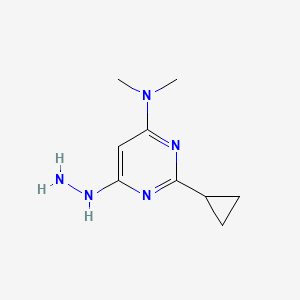
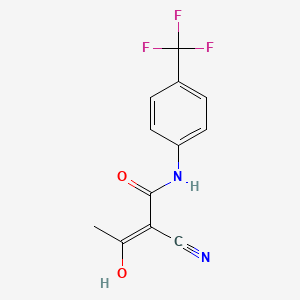

![2-[1-(4-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13888761.png)
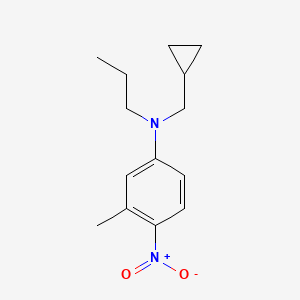
![3,4,5-Trihydroxy-6-[4-[1-(1-hydroxycyclohexyl)-2-(methylamino)ethyl]phenoxy]oxane-2-carboxylic acid;hydrochloride](/img/structure/B13888773.png)
